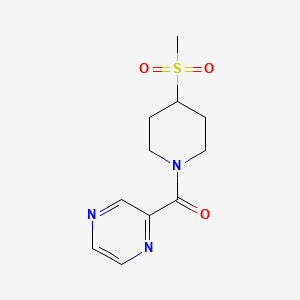

(4-(Methylsulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

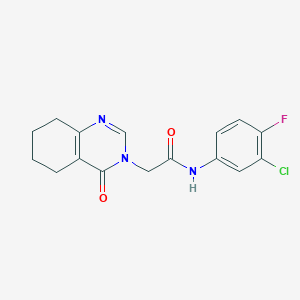

“(4-(Methylsulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone” is a chemical compound used in scientific research. It possesses diverse applications, contributing to advancements in various fields. It is an important intermediate in synthetic organic chemistry, mainly used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis

The molecular structure of similar compounds has been studied . For example, in the title molecular salt, C5H13N2O2S+, the complete cation is generated by crystallographic mirror symmetry, with both N atoms, the S atom and one C atom lying on the reflecting plane . The piperazinium ring adopts a chair conformation and the N-S bond adopts an equatorial orientation .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For instance, the SHP099 (Chemical name: 6-(4-azanyl-4-methyl-piperidin-1-Yl)-3-(2,3-bis(chloranyl)phenyl)pyrazin-2-amine) is a highly potent and selective allosteric inhibitor of SHP2 with an IC 50 value of 0.071 µM .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied . For example, in the crystal structure, the component ions are linked into a three-dimensional framework by intermolecular N-H⋯Cl and C-H⋯Cl hydrogen bonds .Scientific Research Applications

Gastrointestinal Methionine Shuttle: Priority Handling of Precious Goods

The gastrointestinal tract plays a critical role in methionine absorption, significantly affecting metabolism and health. Methionine supplements are used in both human and animal species to enhance health and performance. The review by Mastrototaro et al. (2016) focuses on transport proteins essential for methionine absorption in the gastrointestinal tract, especially in the small intestine. It discusses the Na+-dependent and Na+-independent transport systems and their relevance to methionine metabolism, highlighting the potential health implications of methionine accumulation and metabolism, such as cardiovascular and neurological diseases (Mastrototaro et al., 2016).

Chemical Inhibitors of Cytochrome P450 Isoforms

Cytochrome P450 enzymes are crucial for the metabolism of many drugs, and understanding their inhibition is key for predicting drug-drug interactions. Khojasteh et al. (2011) review the selectivity and potency of chemical inhibitors against major human hepatic CYP isoforms. They identify the most selective inhibitors for various CYP isoforms, which plays a vital role in phenotyping studies and understanding the metabolic pathways of drugs (Khojasteh et al., 2011).

Sulfonamide Inhibitors: A Patent Review 2013-Present

Sulfonamide compounds, known for their antibacterial properties, have a significant role in treating bacterial infections. Gulcin and Taslimi (2018) present an overview of the main classes of sulfonamide inhibitors investigated between 2013 and the present, covering their application in various diseases such as cancer, glaucoma, and Alzheimer’s. This review highlights the ongoing importance of sulfonamides in developing new drugs and drug candidates for a range of conditions (Gulcin & Taslimi, 2018).

Current Potential Health Benefits of Sulforaphane

Sulforaphane, a naturally occurring compound in cruciferous vegetables, exhibits a wide range of biological effects, including antioxidant, antimicrobial, and anticancer activities. Kim and Park (2016) review recent studies on the biological and pharmacological activities of sulforaphane, emphasizing its potential as a chemopreventive agent against various cancers and other diseases like cardiovascular and neurodegenerative diseases and diabetes (Kim & Park, 2016).

The Developmental Toxicity of Perfluoroalkyl Acids and Their Derivatives

Perfluoroalkyl acids, such as PFOS and PFOA, are persistent environmental pollutants with various industrial and consumer product applications. Lau et al. (2004) provide an overview of the developmental toxicity of these compounds, highlighting the concern over their prevalence in humans and the potential risks associated with their exposure. This review suggests avenues for future research to better understand the hazards of perfluoroalkyl compounds (Lau et al., 2004).

Safety And Hazards

Future Directions

The future directions of similar compounds have been studied . For example, the activation of the PTP’s (Protein tyrosine phosphatases) pathway in human cancers has triggered the development of a variety of pharmacological inhibitors targeting catalytic sites of the SHP2 cascade . Thus, discovery of novel drugs for the treatment of cancer patients is vital .

properties

IUPAC Name |

(4-methylsulfonylpiperidin-1-yl)-pyrazin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S/c1-18(16,17)9-2-6-14(7-3-9)11(15)10-8-12-4-5-13-10/h4-5,8-9H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBJXBNDSKMNSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Methylsulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-(3-(2-isopropyl-5-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2514260.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide](/img/structure/B2514261.png)

![5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2514263.png)

![N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2514271.png)

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2514272.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2514274.png)